Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Description
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. This structure is characterized by a bicyclic system with a tert-butyl carbamate (Boc) protecting group at the nitrogen atom, along with aminomethyl and hydroxymethyl substituents at the 2-position of the spiro ring. The compound’s stereochemical complexity and dual functional groups (amine and hydroxyl) make it valuable in medicinal chemistry, particularly in the synthesis of peptide mimetics and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(18)16-6-4-13(5-7-16)8-14(13,9-15)10-17/h17H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDQWFUPKCKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Aminomethyl and hydroxymethyl groups can be introduced through nucleophilic substitution reactions.
Protection and Deprotection Steps: Tert-butyl groups are often used as protecting groups during synthesis to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: Both the aminomethyl and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical agent. Its structural features might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, its spirocyclic structure might impart desirable mechanical or thermal properties to polymers or other materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₃H₂₄N₂O₃ (based on structural analogs)
- Molecular Weight : ~256.34 g/mol (estimated)
- CAS Number: 1160246-84-3 (related compound: tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate)
- Functional Groups: Boc-protected amine, hydroxymethyl, aminomethyl.
Comparison with Similar Compounds
The spiro[2.5]octane scaffold is a versatile framework in drug discovery. Below is a detailed comparison of tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate with structurally related compounds.
Table 1: Structural and Functional Group Comparisons
Biological Activity
Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, with the CAS number 1780496-92-5, is a compound belonging to the class of azaspiro compounds. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and therapeutic applications.
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of its class, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS).
Neuropharmacological Effects
Research indicates that azaspiro compounds can exhibit significant neuropharmacological properties. Specifically, this compound has shown promise in:
- Cognitive Enhancement : Potential improvement in memory and learning processes.
- Anxiolytic Effects : Reduction in anxiety levels in animal models.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence neuronal cell viability and proliferation. For instance:
- Cell Line Testing : The compound was tested on various neuronal cell lines, showing enhanced survival rates compared to control groups.
In Vivo Studies
In vivo studies using rodent models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Dosage and Efficacy : Administered at varying doses, the compound exhibited dose-dependent effects on behavior indicative of anxiolytic and cognitive-enhancing properties.
Case Studies
-
Case Study on Cognitive Enhancement :
- A study conducted on aged rats indicated that administration of this compound improved performance in maze tests, suggesting enhanced spatial learning capabilities.
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Anxiety Reduction Study :
- In a controlled experiment, the compound was administered to rodents subjected to stress-inducing conditions. Results showed a significant decrease in stress-related behaviors compared to untreated controls.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
